Cas no 2229079-90-5 (1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol)

1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol
- 2229079-90-5
- EN300-1929935
- 1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol
-
- インチ: 1S/C10H8F3NO3/c11-10(12,13)7-3-6(9(15)1-2-9)4-8(5-7)14(16)17/h3-5,15H,1-2H2
- InChIKey: OSSHXRNDSABQTR-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=CC(=C1)C1(CC1)O)[N+](=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 247.04562760g/mol
- どういたいしつりょう: 247.04562760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66Ų
1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929935-0.25g |
1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
2229079-90-5 | 0.25g |
$933.0 | 2023-09-17 | ||
Enamine | EN300-1929935-0.5g |
1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
2229079-90-5 | 0.5g |
$974.0 | 2023-09-17 | ||
Enamine | EN300-1929935-10g |
1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
2229079-90-5 | 10g |
$4360.0 | 2023-09-17 | ||
Enamine | EN300-1929935-0.05g |
1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
2229079-90-5 | 0.05g |
$851.0 | 2023-09-17 | ||
Enamine | EN300-1929935-1.0g |
1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
2229079-90-5 | 1g |
$1014.0 | 2023-05-31 | ||
Enamine | EN300-1929935-1g |
1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
2229079-90-5 | 1g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1929935-5g |
1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
2229079-90-5 | 5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1929935-0.1g |
1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
2229079-90-5 | 0.1g |
$892.0 | 2023-09-17 | ||
Enamine | EN300-1929935-10.0g |
1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
2229079-90-5 | 10g |
$4360.0 | 2023-05-31 | ||
Enamine | EN300-1929935-2.5g |
1-[3-nitro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
2229079-90-5 | 2.5g |
$1988.0 | 2023-09-17 |
1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-olに関する追加情報
Chemical Profile of 1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol (CAS No: 2229079-90-5)
1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol, identified by its CAS number 2229079-90-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives with a cyclopropane moiety, which is a structural feature known for its potential in modulating biological pathways. The presence of both a nitro group and a trifluoromethyl substituent enhances its chemical reactivity and biological profile, making it a promising candidate for further investigation in drug discovery.
The molecular structure of 1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol consists of a benzene ring substituted with a nitro group at the 3-position and a trifluoromethyl group at the 5-position, fused to a cyclopropane ring at the 1-position. This unique arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The cyclopropane ring, in particular, is known to introduce conformational constraints that can influence binding affinity and selectivity in enzyme inhibition or receptor modulation.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol with greater accuracy. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against various enzymes and receptors implicated in inflammatory and metabolic disorders. The nitro group can participate in hydrogen bonding interactions, while the trifluoromethyl group enhances lipophilicity, which is often favorable for blood-brain barrier penetration. These features make it an attractive scaffold for designing novel therapeutic agents.
In vitro studies have begun to explore the potential applications of 1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol in addressing neurological disorders. The cyclopropane ring's rigid structure may facilitate optimal binding to protein targets involved in neurodegeneration, such as amyloid-beta peptide aggregation or tau protein hyperphosphorylation. Preliminary data indicate that derivatives of this compound show promise in reducing oxidative stress and inflammation, two key pathological mechanisms in conditions like Alzheimer's disease and Parkinson's disease. Further research is warranted to elucidate its mechanism of action and therapeutic potential.
The synthesis of 1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol presents unique challenges due to the sensitivity of the cyclopropane ring and the electronic nature of the nitro and trifluoromethyl groups. Advanced synthetic methodologies, including transition-metal-catalyzed cyclizations and regioselective functionalization, are being employed to achieve high yields and purity. These techniques are crucial for producing sufficient quantities of the compound for preclinical testing, ensuring that researchers can thoroughly evaluate its safety and efficacy profiles.
The impact of fluorine substitution on the biological activity of 1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol has been a focus of recent investigations. Fluoroalkyl groups are widely recognized for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. In this case, the trifluoromethyl group not only enhances lipophilicity but also contributes to electronic effects that can influence receptor interactions. Comparative studies with structurally similar compounds have highlighted the importance of fluorine atoms in optimizing drug-like properties, underscoring the value of 1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol as a lead compound.
As interest in targeted therapies grows, 1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol is being explored for its potential role in precision medicine. Its unique structural features may allow it to selectively interact with aberrant signaling pathways in specific disease states, minimizing side effects associated with broader-spectrum treatments. Collaborative efforts between academic institutions and pharmaceutical companies are underway to develop novel analogs based on this scaffold, leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms.
The environmental impact of synthesizing and handling 1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol is also being considered. Green chemistry principles are being applied to optimize synthetic routes, reduce waste generation, and minimize energy consumption. These efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing, ensuring that future development programs for this compound are both effective and environmentally responsible.
In conclusion,1–3–nitro–5–(trifluoromethyl)phenylcyclopropan–1–ol (CAS No: 2229079–90–5) represents a compelling example of how structural innovation can yield novel therapeutic candidates. Its unique combination of functional groups offers multiple avenues for further exploration in drug discovery, particularly in areas such as neurodegenerative diseases and metabolic disorders. With continued research investment and advancements in synthetic methodologies, this compound holds significant promise as a precursor to next-generation therapeutics designed to address unmet medical needs.
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